N-Acetyl-D-Galactosamine
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Overview
Description
N-Acetyl-D-Galactosamine is an amino sugar derivative of galactose. It is a crucial component in various biological processes, particularly in the formation of glycoproteins and glycolipids. In humans, it is the terminal carbohydrate forming the antigen of blood group A and is typically the first monosaccharide that connects serine or threonine in protein O-glycosylation . This compound is essential for intercellular communication and is concentrated in sensory nerve structures of both humans and animals .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing N-Acetyl-D-Galactosamine involves the peracetylation of D-galactosamine hydrochloride to prepare D-galactosamine pentaacetate. This is followed by the removal of O-acetylation to produce this compound . The reaction system includes D-galactosamine hydrochloride, a solvent, an acylating agent (acetic anhydride), and an acid-binding agent (4-dimethylaminopyridine). The reaction temperature ranges from -5°C to 5°C .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up by optimizing the reaction conditions to improve yield and reaction rate. The use of alkaline solvents and specific catalysts can enhance the efficiency of the acetylation process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-D-Galactosamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-Acetyl-D-Galactosamine has a wide range of applications in scientific research:
Mechanism of Action
N-Acetyl-D-Galactosamine exerts its effects by participating in the glycosylation of proteins and lipids. It is typically the first monosaccharide that connects serine or threonine in protein O-glycosylation . This process is essential for the proper functioning of glycoproteins and glycolipids, which play critical roles in cell signaling, immune response, and intercellular communication . The compound binds to asialoglycoprotein receptors on hepatocytes, facilitating targeted drug delivery to the liver .
Comparison with Similar Compounds
Similar Compounds
N-Acetylglucosamine: Another amino sugar derivative, similar in structure but differs in the position of the acetyl group.
Galactosamine: Lacks the acetyl group present in N-Acetyl-D-Galactosamine.
Galactose: The parent sugar from which this compound is derived.
Uniqueness
This compound is unique due to its specific role in forming the antigen of blood group A and its involvement in protein O-glycosylation . Its ability to target liver cells through asialoglycoprotein receptors makes it particularly valuable in medical applications .
Properties
IUPAC Name |
N-[(3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6+,7-,8?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-KEWYIRBNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1136-42-1, 31022-50-1 |
Source
|
Record name | Galactopyranose, 2-acetamido-2-deoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001136421 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetylgalactosamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031022501 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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